molecular formula C12H24N2O2 B152143 (R)-1-Boc-2-isopropylpiperazine CAS No. 674792-04-2

(R)-1-Boc-2-isopropylpiperazine

Cat. No. B152143
M. Wt: 228.33 g/mol
InChI Key: NZTWGWFHWJARJX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(R)-1-Boc-2-isopropylpiperazine” is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of “(R)-1-Boc-2-isopropylpiperazine”. For instance, the use of Boc (tert-butyloxycarbonyl) as a protective group in peptide synthesis is a common strategy to protect amines during the synthesis of complex molecules .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that may be applicable to “(R)-1-Boc-2-isopropylpiperazine”. For example, the synthesis of 2-oxopiperazine derivatives as mimetics of γ-turn conformationally constrained tripeptides involves reductive amination followed by regiospecific lactamization . Similarly, the synthesis of ketopiperazine libraries using a Ugi multi-component reaction (MCR) followed by BOC removal and base treatment indicates a versatile method that could potentially be adapted for the synthesis of “(R)-1-Boc-2-isopropylpiperazine” .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The paper discussing the crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine provides insights into the conformation of the piperazine ring, which is described as a flattened-chair conformation . This information could be extrapolated to predict the conformational preferences of “(R)-1-Boc-2-isopropylpiperazine”.

Chemical Reactions Analysis

The papers do not provide specific reactions for “(R)-1-Boc-2-isopropylpiperazine”, but they do describe reactions of structurally related compounds. For instance, the introduction of conformational restrictions into Boc-CCK-4 analogues affects their affinity at CCK receptors, indicating that the chemical modifications of piperazine derivatives can significantly alter their biological properties . This suggests that modifications to “(R)-1-Boc-2-isopropylpiperazine” could also lead to changes in its reactivity and interactions with biological targets.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of “(R)-1-Boc-2-isopropylpiperazine”, they do provide some context for related compounds. The crystallographic data provided for a related piperazine derivative could be used to infer certain physical properties such as solubility and stability, which are often related to the crystal structure of a compound . Additionally, the methodologies described for the synthesis of piperazine derivatives could give insights into the solubility and reactivity of “(R)-1-Boc-2-isopropylpiperazine” .

Scientific Research Applications

High-Throughput Synthesis of Peptide Mimetics

A study by Gołębiowski et al. (2000) highlights the use of solid-supported high-throughput organic synthesis for creating bicyclic diketopiperazines and β-turn mimetics. This involves starting from Merrifield resin-bound piperazine-2-carboxylic acid and utilizing the Petasis reaction for introducing side chains, showcasing a method for rapid synthesis of complex peptide structures (Gołębiowski et al., 2000).

Synthesis of Cyclo[Diketopiperazines]

Marchini et al. (2010) demonstrated the synthesis of diastereomeric cyclo[diketopiperazines] via selective O-acylation of unprotected N-benzylserine, followed by Boc-aspartyl coupling. This process emphasizes the utility of (R)-1-Boc-2-isopropylpiperazine in creating cyclic compounds with potential biological activity (Marchini et al., 2010).

Ketopiperazine Libraries Generation

Hulme et al. (1998) explored the novel application of N-BOC diamines in the solution phase generation of ketopiperazine libraries using a Ugi/De-BOC/Cyclization strategy. This underscores the role of (R)-1-Boc-2-isopropylpiperazine in facilitating the synthesis of diverse ketopiperazine-based compounds, which are significant in drug discovery (Hulme et al., 1998).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards associated with it.


Future Directions

This involves predicting or suggesting future research directions based on the current understanding of the compound.


For a more specific analysis of “®-1-Boc-2-isopropylpiperazine”, I would recommend consulting scientific literature or databases that specialize in chemical information. If you have access to a university library, they may have subscriptions to databases like SciFinder or Reaxys, which could provide more detailed information. Alternatively, open-access databases like PubChem or ChemSpider may also have useful information.


properties

IUPAC Name

tert-butyl (2R)-2-propan-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTWGWFHWJARJX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647501
Record name tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-2-isopropylpiperazine

CAS RN

674792-04-2
Record name 1,1-Dimethylethyl (2R)-2-(1-methylethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674792-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2R)-2-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.